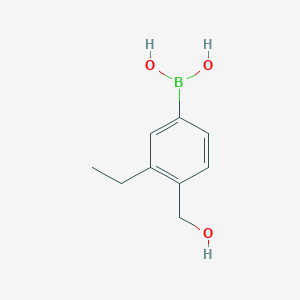

3-Ethyl-4-(hydroxymethyl)phenylboronic acid

Description

Significance of Arylboronic Acid Scaffolds as Versatile Synthetic Intermediates

The significance of arylboronic acids lies in their capacity to serve as robust building blocks in a multitude of chemical reactions. nih.gov They are most famously utilized as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govchem-soc.si This reaction's tolerance of a wide variety of functional groups has made it a cornerstone of synthetic chemistry. chemrxiv.org

Beyond C-C bond formation, the utility of arylboronic acids extends to the construction of carbon-heteroatom bonds, including C-N and C-O bonds, through reactions like the Chan-Lam coupling. nih.gov Their stability to air and moisture, coupled with the fact that their byproducts are often non-toxic and easily removed, makes them highly practical for both laboratory-scale and industrial applications. chem-soc.si This combination of reactivity and practicality has cemented their status as one of the most important classes of reagents in the synthetic chemist's toolkit. nih.gov

Overview of Unique Reactivity Profiles of Boronic Acid Derivatives

The reactivity of boronic acid derivatives is multifaceted. The boron atom in arylboronic acids possesses an empty p-orbital, bestowing upon them the character of a mild Lewis acid. nih.gov This Lewis acidity is crucial to their role in transition metal-catalyzed cycles, particularly the transmetalation step in Suzuki-Miyaura coupling. nih.gov

The reactivity of the arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the rate of certain coupling reactions, while electron-withdrawing groups can have the opposite effect, though this can vary depending on the specific reaction conditions. chem-soc.sirsc.orgacs.org Furthermore, boronic acids can form reversible covalent bonds with diols, a property that is increasingly exploited in the development of stimuli-responsive materials, sensors, and drug delivery systems. mdpi.comdovepress.com This dynamic covalent chemistry allows for the creation of materials that can respond to specific chemical signals, such as the presence of sugars. mdpi.comresearchgate.net

Contextualization of 3-Ethyl-4-(hydroxymethyl)phenylboronic acid within the Arylboronic Acid Class

Within the broad family of arylboronic acids, substituted derivatives like this compound represent a class of tailored reagents designed for specific synthetic purposes. The substituents on the phenyl ring are not merely passive decorations; they actively influence the molecule's physical and chemical properties.

| Property | Value |

|---|---|

| CAS Number | 2121514-80-3 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

The structure of this compound is characterized by three key features: the foundational phenylboronic acid group, an ethyl group at the 3-position, and a hydroxymethyl group at the 4-position.

Phenylboronic Acid Core : This functional group is the primary site of reactivity, participating in cross-coupling reactions. Its acidity and reactivity are modulated by the attached substituents.

3-Ethyl Group : As an alkyl group, the ethyl substituent is electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, potentially influencing the kinetics of the transmetalation step in catalytic cycles. acs.org Studies have shown that electron-rich arylboronic acids can be effective coupling partners. chem-soc.siacs.org

The deliberate synthesis of substituted arylboronic acids is a growing trend driven by the demand for customized building blocks in various scientific fields. Research is moving beyond their traditional use in synthesis towards more advanced applications.

Medicinal Chemistry : Arylboronic acids are crucial for generating diverse molecular libraries to explore structure-activity relationships in drug discovery. chemrxiv.orgchem-soc.si Specific functional groups are incorporated to improve binding affinity to biological targets, enhance pharmacokinetic properties, or introduce specific interaction points. nih.govmdpi.com

Materials Science : Functionalized arylboronic acids are being integrated into polymers and other materials to create "smart" systems. mdpi.com Their ability to bind with diols is harnessed to develop sensors for glucose and other biologically important molecules, as well as stimuli-responsive hydrogels for controlled drug release. dovepress.comresearchgate.netnih.gov

Chemical Biology and Bio-conjugation : The unique reactivity of boronic acids is being used to modify peptides and proteins, enabling the creation of novel bioconjugates for imaging, diagnostics, and therapeutic applications. nih.govresearchgate.net Phenylboronic acid-based materials have been developed for cell imaging and targeting glycoproteins overexpressed on cancer cell surfaces. nih.govacs.org

The compound this compound, with its combination of an electron-donating group and a functional handle, exemplifies the type of tailored molecule that can serve as a versatile intermediate in these emerging and innovative research areas.

Properties

IUPAC Name |

[3-ethyl-4-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,11-13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKOEEYGZSEUFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CO)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226707 | |

| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-80-3 | |

| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 4 Hydroxymethyl Phenylboronic Acid

Classical Approaches for Arylboronic Acid Synthesis

Traditional methods for preparing arylboronic acids primarily rely on the generation of highly nucleophilic aryl-metal species, such as Grignard or organolithium reagents. nih.gov These intermediates readily react with borate (B1201080) esters to form the carbon-boron bond, which upon hydrolysis yields the desired boronic acid. The choice between these methods often depends on the substrate's functional groups and the desired reaction conditions.

The Grignard reaction is a robust and widely used method for preparing arylboronic acids from aryl halides. adichemistry.com The process involves the oxidative insertion of magnesium metal into a carbon-halogen bond, creating a highly reactive organomagnesium halide (Grignard reagent). adichemistry.com This reagent then serves as an aryl carbanion equivalent for subsequent reactions.

The synthesis commences with an appropriate precursor, such as 1-bromo-2-ethyl-4-(protected-hydroxymethyl)benzene. The presence of the hydroxymethyl group necessitates a protection strategy, as the acidic proton of the alcohol would quench the highly basic Grignard reagent. miracosta.edu Common protecting groups (PG) for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

The general reaction sequence is as follows:

Protection: The hydroxyl group of the starting material, 2-bromo-5-ethylbenzyl alcohol, is protected.

Grignard Formation: The protected aryl bromide is reacted with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. adichemistry.com

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to form a boronate ester intermediate. google.com The low temperature is crucial to prevent multiple additions of the Grignard reagent to the boron center. google.com

Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the boronic acid. A final deprotection step removes the protecting group to afford 3-Ethyl-4-(hydroxymethyl)phenylboronic acid.

The efficiency and yield of the Grignard-based synthesis are highly dependent on the reaction parameters. nih.gov Careful optimization is necessary to ensure successful and high-yielding preparation of the target compound.

Magnesium Activation: The surface of commercial magnesium metal is often coated with a passivating layer of magnesium oxide. Activation is essential to initiate the reaction and can be achieved by adding a small crystal of iodine, 1,2-dibromoethane, or by physically crushing the magnesium turnings to expose a fresh surface. adichemistry.commnstate.edu

Solvent: The choice of solvent is critical. Ethereal solvents like THF or Et₂O are required as they solvate the magnesium species, stabilizing the Grignard reagent. adichemistry.com The solvent must be strictly anhydrous because Grignard reagents are strong bases that react readily with water or other protic compounds. miracosta.edu

Temperature: While the formation of the Grignard reagent is often initiated at room temperature or with gentle heating, it is an exothermic process. miracosta.edu The subsequent borylation step is typically conducted at very low temperatures (-78 °C) to control the reactivity and prevent the formation of byproducts from over-addition. google.com

Reagent Stoichiometry: The molar ratios of the reactants influence the outcome. Typically, a slight excess of magnesium is used to ensure full conversion of the aryl halide. The borate ester is usually used in stoichiometric amounts or slight excess relative to the aryl halide.

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Magnesium Activation | Iodine, 1,2-dibromoethane | Removes oxide layer, initiates reaction. adichemistry.com |

| Solvent | Anhydrous THF, Anhydrous Diethyl Ether | Stabilizes the Grignard reagent. adichemistry.com |

| Temperature (Formation) | Room Temperature to Reflux | Initiates and sustains the reaction. |

| Temperature (Borylation) | -78 °C to 0 °C | Prevents multiple additions to the borate ester. google.com |

| Borating Agent | Triisopropyl borate, Trimethyl borate | Source of the boron atom. google.com |

An alternative to the Grignard method is the use of lithium-halogen exchange, which can generate the required aryl-metal intermediate, often with greater efficiency and at lower temperatures. wikipedia.orgethz.ch This method involves treating an aryl halide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org

The synthesis via lithium-halogen exchange follows a pathway similar to the Grignard reaction after the formation of the organometallic species.

Protection: As with the Grignard route, the hydroxyl group of the starting aryl halide must be protected to prevent deprotonation by the highly basic organolithium reagent.

Lithium-Halogen Exchange: The protected aryl halide is dissolved in an anhydrous solvent (typically THF or diethyl ether) and cooled to a very low temperature (often -78 °C to -100 °C). An alkyllithium reagent (e.g., n-BuLi) is then added dropwise. The exchange is typically very rapid, following the trend I > Br > Cl. harvard.edu

Borylation and Hydrolysis: The resulting aryllithium species is quenched in situ by the addition of a trialkyl borate. organic-chemistry.org Subsequent acidic workup hydrolyzes the boronate ester to provide the arylboronic acid, which is then deprotected.

Due to the extreme reactivity of organolithium reagents, these reactions must be carried out under strictly anhydrous and inert (e.g., nitrogen or argon) atmospheres at low temperatures to avoid side reactions. google.com

Functional group tolerance is a significant consideration when using organolithium reagents, which are more basic and more nucleophilic than their Grignard counterparts. nih.gov

Acidic Protons: The primary limitation is the presence of acidic protons, such as those in alcohols (-OH), amines (-NH₂), or terminal alkynes. The hydroxymethyl group in the precursor to this compound is incompatible and requires protection. nih.gov

Electrophilic Groups: Carbonyl groups (ketones, esters, aldehydes) are generally incompatible as they will be readily attacked by the organolithium reagent.

Reaction Rate: The lithium-halogen exchange is an extremely fast reaction. harvard.edu This kinetic feature can sometimes be exploited to achieve selective exchange in the presence of other, less reactive functional groups, provided the temperature is kept sufficiently low. harvard.edu However, for substrates with acidic protons, protection remains the most reliable strategy. The choice of alkyllithium reagent can also influence selectivity, with t-BuLi being more reactive than n-BuLi. wikipedia.org

| Feature | Grignard Reaction | Lithium-Halogen Exchange |

|---|---|---|

| Organometallic Reagent | R-MgX | R-Li |

| Basicity/Reactivity | Strong Base | Very Strong Base (more reactive). nih.gov |

| Typical Temperature | 0 °C to Reflux (formation); <0 °C (borylation) | -78 °C to -100 °C (exchange and borylation). wikipedia.org |

| Functional Group Tolerance | Limited; intolerant of acidic protons. miracosta.edu | Very limited; intolerant of acidic protons and many electrophiles. nih.gov |

| Advantages | Lower cost, less hazardous reagents. | Faster reaction, often higher yields, cleaner reactions. harvard.edu |

Lithium-Halogen Exchange Protocols

Advanced and Catalytic Synthetic Strategies

Modern synthetic approaches offer efficient and selective routes to this compound, overcoming challenges associated with traditional methods. These strategies often employ transition-metal catalysis or chemoselective reductions to achieve the desired molecular architecture with high precision.

Transition Metal-Catalyzed Direct Borylation Methods

Transition metal-catalyzed reactions provide a direct means to form a carbon-boron bond on the aromatic ring, offering atom-economical pathways to arylboronic acids.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. In the context of synthesizing this compound, this approach would involve the direct borylation of 2-ethylbenzyl alcohol. The regioselectivity of this reaction is a critical aspect, influenced by both steric and electronic factors of the substrate and the directing capabilities of the hydroxyl group.

A hypothetical reaction scheme based on known iridium-catalyzed C-H borylations is presented below:

| Substrate | Borylating Agent | Catalyst System | Product | Regioselectivity |

| 2-Ethylbenzyl alcohol | Bis(pinacolato)diboron (B136004) (B₂pin₂) | [Ir(cod)OMe]₂ / dtbpy | This compound pinacol (B44631) ester | Potentially a mixture of isomers |

This table represents a hypothetical application of known methodologies to the specific substrate.

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a widely used method for the synthesis of arylboronic esters from aryl halides. organic-chemistry.orgalfa-chemistry.comwikipedia.org To synthesize this compound via this route, a suitable starting material would be 4-bromo-2-ethylbenzyl alcohol. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

The reaction conditions are generally mild and tolerate a wide range of functional groups. The choice of ligand and base is crucial for achieving high yields and preventing side reactions. organic-chemistry.org A representative reaction is shown below:

| Aryl Halide | Boron Source | Catalyst | Ligand | Base | Solvent | Product | Yield |

| 4-Bromo-2-ethylbenzyl alcohol | B₂pin₂ | Pd(OAc)₂ | dppf | KOAc | 1,4-Dioxane | This compound pinacol ester | Not reported |

This table is based on a general procedure for Miyaura borylation and specific data for this substrate is not available in the cited literature.

Reductive Synthesis Pathways

An alternative and often highly efficient strategy involves the synthesis of a formylphenylboronic acid precursor followed by its selective reduction to the corresponding hydroxymethyl derivative.

The reduction of 3-ethyl-4-formylphenylboronic acid to this compound is a key transformation. This can be accomplished using various reducing agents. A notable example is the catalytic hydrogenation using Raney® nickel as the catalyst. acs.orgwikipedia.orgacs.org A patent describes a similar reduction of 4-formylphenylboronic acid to 4-(hydroxymethyl)phenylboronic acid in high yield. rsc.org

| Precursor | Reducing System | Solvent | Product | Yield | Reference |

| 4-Formylphenylboronic acid | Raney Nickel, H₂ | Tetrahydrofuran | 4-(Hydroxymethyl)phenylboronic acid | 97% | rsc.org |

While this specific example is for the unsubstituted analogue, the methodology is expected to be applicable to 3-ethyl-4-formylphenylboronic acid.

Another common reducing agent for aldehydes is sodium borohydride (B1222165) (NaBH₄). wikipedia.orgwikipedia.orgucla.edu The chemoselective reduction of the aldehyde in the presence of the boronic acid is a key consideration.

A significant challenge in the reduction of formylphenylboronic acids is the potential for the reducing agent to also react with the boronic acid moiety. Boronic acids are Lewis acidic and can interact with hydride reagents. youtube.com

To ensure the selective reduction of the aldehyde, several strategies can be employed:

Choice of Reducing Agent: Sodium borohydride is generally a milder reducing agent than lithium aluminum hydride and is less likely to reduce the boronic acid group, especially under controlled conditions. youtube.com

Reaction Conditions: Performing the reduction at low temperatures can enhance chemoselectivity. scribd.com

Protection of the Boronic Acid: The boronic acid can be protected as a boronic ester, for example, a pinacol ester, prior to the reduction. chem-station.comgoogle.com Pinacol esters are generally more stable to reduction than the free boronic acids. chem-station.com After the reduction of the aldehyde, the protecting group can be removed by hydrolysis to yield the desired product.

The use of protecting groups adds steps to the synthetic sequence but can be crucial for achieving high yields and purity of the final product.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly applied to the synthesis of valuable chemical intermediates like boronic acids.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Traditional syntheses of boronic acids often use ethereal solvents like tetrahydrofuran (THF) or diethyl ether, particularly in Grignard-based routes. google.com

Green chemistry promotes the use of more environmentally benign solvents. nih.gov

Ethanol: This solvent is derived from renewable resources and has a lower environmental impact than many petrochemical-based solvents. It has been successfully used as a solvent for multicomponent reactions to produce boron-containing compounds and for the ipso-hydroxylation of arylboronic acids. nih.govrsc.org

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal green solvent. Palladium-catalyzed borylation reactions have been developed to work efficiently in water, often with the aid of surfactants to create micelles that facilitate the reaction. organic-chemistry.org

Minimizing solvent use, or running reactions under neat (solvent-free) conditions, is another key strategy. For example, the direct hydroboration of alkynes with catecholborane can be performed without a solvent. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netjocpr.com Reactions with high atom economy are inherently greener as they generate less waste. jocpr.com

Different synthetic routes to arylboronic acids exhibit vastly different atom economies.

Traditional Organometallic Routes: The synthesis via Grignard or organolithium reagents followed by trapping with a trialkyl borate (e.g., B(OiPr)₃) has a lower atom economy. rsc.org This method generates stoichiometric amounts of magnesium or lithium salts as byproducts, which contribute to waste.

Catalytic Borylation Reactions: Modern methods like the Miyaura borylation and direct C-H borylation offer significantly improved atom economy. nih.gov

Miyaura Borylation: This palladium-catalyzed reaction couples an aryl halide with a diboron (B99234) reagent like B₂pin₂. While it still produces a halide salt byproduct, it is generally more efficient than the Grignard route. rsc.org

Direct C-H Borylation: This is one of the most atom-economical methods. nih.gov A transition metal catalyst (e.g., based on iridium) directly converts an aromatic C-H bond into a C-B bond using a boron-containing reagent. This process eliminates the need for pre-functionalized starting materials (like aryl halides) and generates minimal waste, often with H₂ as the only theoretical byproduct. nih.gov Such methods represent a significant advancement in reducing waste in the synthesis of arylboronic acids. nih.gov

By prioritizing catalytic pathways and designing syntheses that incorporate most of the atoms from the starting materials into the product, the environmental footprint of producing this compound can be substantially reduced.

Computational and Theoretical Chemistry Studies of 3 Ethyl 4 Hydroxymethyl Phenylboronic Acid

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules like 3-Ethyl-4-(hydroxymethyl)phenylboronic acid. These methods can provide detailed insights into the molecule's structure, stability, and electronic properties, which govern its reactivity.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation. For this compound, this involves analyzing the rotational freedom around several key single bonds: the C-C bond of the ethyl group, the C-O bond of the hydroxymethyl group, and particularly the C-B bond and the B-O bonds of the boronic acid moiety.

The orientation of the two hydroxyl groups of the boronic acid function relative to the phenyl ring gives rise to different conformers, typically referred to as syn and anti arrangements. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of these possible conformers and calculate their relative energies. nih.govmdpi.comnih.govnih.gov The conformer with the lowest energy is the most populated and is used for subsequent calculations of reactivity and spectroscopic properties. Studies on similar phenylboronic acids have shown that the endo-exo (or syn-anti) conformer is often the most stable. nih.govnih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the kind of data generated from a typical conformational analysis using DFT. Energies are relative to the most stable conformer.

| Conformer Description (B(OH)₂ orientation) | Relative Energy (kcal/mol) |

| syn-anti (Global Minimum) | 0.00 |

| syn-syn | +1.52 |

| anti-anti | +2.89 |

DFT calculations provide valuable electronic structure information that helps predict how the molecule will behave in a chemical reaction. Key parameters include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red-colored regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the boronic acid and hydroxymethyl groups would be expected to be regions of high negative potential.

These computational tools are instrumental in predicting the regioselectivity and stereoselectivity of reactions. For instance, in the vital Suzuki-Miyaura cross-coupling reaction, DFT can help predict the efficiency of the transmetalation step by analyzing the electronic properties of the carbon atom attached to the boron. rsc.orgnih.gov

Table 2: Hypothetical Calculated Electronic Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.8 D | Measures overall molecular polarity |

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states involved. DFT is an indispensable tool for mapping the entire potential energy surface of a reaction, such as the catalytic cycle of a Suzuki-Miyaura coupling. rsc.orgrsc.org

By calculating the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the bond-forming and bond-breaking processes. The calculated energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), determines the rate of the reaction. This analysis allows chemists to understand which step in a catalytic cycle is the rate-limiting one and how modifications to the catalyst or substrate might improve the reaction outcome. rsc.orgnih.gov

Table 3: Hypothetical Activation Energies for Key Steps in a Suzuki-Miyaura Reaction

This table shows representative data from a DFT study on a catalytic cycle involving this compound.

| Catalytic Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Oxidative Addition | 12.5 |

| Transmetalation | 18.2 (Rate-Limiting Step) |

| Reductive Elimination | 8.9 |

Spectroscopic Investigations for Mechanistic Elucidation (excluding basic identification)

While standard spectroscopic techniques (NMR, IR) are used for routine characterization, advanced and in-situ methods are employed for mechanistic elucidation, often in combination with computational results for accurate interpretation.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring reactions as they occur, allowing for the direct observation of reaction intermediates that may be too transient to isolate. nih.govnih.govacs.org By running a reaction directly in an NMR tube, one can track the disappearance of starting materials and the appearance of products in real-time.

Crucially, this method can reveal the formation of key intermediates, such as boronate complexes (formed by the reaction of the boronic acid with a base) or palladium-bound species in a cross-coupling reaction. nih.gov ¹¹B NMR is particularly useful for studying boronic acids, as the chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal for the boronic acid vs. tetrahedral for the boronate). nih.gov This provides direct evidence for the active species involved in the catalytic cycle.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, can be used to monitor changes in chemical bonding during a reaction. When combined with DFT calculations, it becomes a powerful tool for mechanistic analysis. researchgate.netacs.orgacs.org

Theoretical frequency calculations using DFT can predict the vibrational spectrum of a molecule. nih.govresearchgate.net By correlating the calculated frequencies with specific atomic motions (e.g., C-B stretch, O-H bend, C-C stretch), experimental spectra can be assigned with high confidence. In a mechanistic study, one could monitor the reaction mixture using in-situ IR or Raman spectroscopy. The appearance of new bands corresponding to a C-C bond or the disappearance of the C-B stretching vibration would provide direct evidence for the progress of a cross-coupling reaction. This combination of experimental observation and theoretical prediction provides a detailed picture of bond formation and cleavage events. researchgate.netacs.org

Table 4: Hypothetical Vibrational Frequencies and Assignments for Key Bonds

This table correlates specific molecular vibrations with their predicted frequencies from DFT calculations, which would be used to interpret experimental IR or Raman spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3650 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2960 |

| C=C Stretch (Aromatic Ring) | 1610 |

| B-O Stretch | 1350 |

| C-B Stretch | 1190 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations and other computational methods provide powerful tools for understanding the behavior of molecules at an atomic level. For this compound, these studies offer insights into its conformational dynamics, solvation, and how these factors influence its reactivity. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, we can extrapolate from the well-established principles of computational chemistry and the documented behavior of similarly substituted arylboronic acids to construct a scientifically grounded understanding.

Solvation Effects on Reactivity

The chemical reactivity of this compound is profoundly influenced by its solvent environment. Solvation effects can stabilize or destabilize transition states, alter the conformational preferences of the molecule, and mediate the interactions between reactants. Computational studies, typically employing a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM), or implicit solvation models, can quantify these effects.

The reactivity of the boronic acid moiety is particularly sensitive to the solvent. In aqueous solutions, water molecules can form hydrogen bonds with the hydroxyl groups of the boronic acid and the hydroxymethyl substituent. These interactions are crucial for stabilizing the molecule and play a direct role in reaction mechanisms, such as the Suzuki-Miyaura coupling, by facilitating the formation of the active boronate species. In contrast, in non-polar aprotic solvents, the aggregation of boronic acids to form boroxines (anhydrides) can be more favorable, which can alter the reaction pathways and kinetics.

Molecular dynamics simulations can be employed to model the explicit interactions between this compound and various solvent molecules. By analyzing the radial distribution functions and coordination numbers, the structure of the solvation shells around the key functional groups can be characterized. For instance, in a polar protic solvent like methanol, one would expect strong hydrogen bonding interactions with both the boronic acid and hydroxymethyl groups. In a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), the interactions would be dominated by dipole-dipole forces.

The following hypothetical data table illustrates the predicted effect of different solvents on a key reactivity descriptor, the activation energy (ΔG‡) for a generic esterification reaction with a diol, as calculated by computational methods.

| Solvent | Dielectric Constant (ε) | Activation Energy (ΔG‡) (kcal/mol) | Predominant Interactions |

| Water | 78.4 | 18.5 | Hydrogen bonding with boronic acid and hydroxymethyl groups, stabilizing the tetrahedral intermediate. |

| Methanol | 32.7 | 20.1 | Hydrogen bonding, though less extensive than in water. |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 22.8 | Weaker dipole-dipole interactions, less stabilization of polar transition states. |

| Toluene | 2.4 | 25.3 | Primarily van der Waals forces, minimal stabilization of polar intermediates, potential for boroxine (B1236090) formation. |

Dynamic Behavior in Solution Phase

In the solution phase, this compound is not a static entity but exhibits a range of dynamic behaviors, including conformational changes of its substituent groups and the boronic acid moiety itself. Molecular dynamics simulations are particularly well-suited to explore these dynamic processes over time scales ranging from picoseconds to microseconds.

The primary conformational flexibility of this compound arises from the rotation around several key single bonds:

C-C bond of the ethyl group: Rotation around this bond will lead to different orientations of the methyl group relative to the phenyl ring.

C-C bond of the hydroxymethyl group: This rotation will alter the position of the hydroxyl group.

C-B bond: Rotation around this bond will change the orientation of the boronic acid group relative to the plane of the phenyl ring.

B-O bonds: The hydroxyl groups of the boronic acid can also rotate, leading to different hydrogen bonding patterns.

Computational studies on substituted phenylboronic acids have shown that the orientation of the B(OH)₂ group is crucial for reactivity. beilstein-journals.orgnih.gov The lowest energy conformations are typically those where the p-orbital of the boron atom can interact with the π-system of the phenyl ring. The ethyl and hydroxymethyl substituents will influence the rotational barrier around the C-B bond due to steric and electronic effects.

A hypothetical molecular dynamics simulation of this compound in an aqueous environment would likely reveal frequent rotational motion of the ethyl and hydroxymethyl groups. The boronic acid group would exhibit preferred orientations, with the hydroxyl groups dynamically forming and breaking hydrogen bonds with surrounding water molecules.

The following table presents hypothetical data from a simulated trajectory, illustrating the populations of different conformational states defined by key dihedral angles.

| Dihedral Angle | Conformer | Angle Range (degrees) | Population (%) |

| C(ring)-C(ethyl)-C-H | Staggered | 60, 180, 300 (± 30) | 95 |

| Eclipsed | 0, 120, 240 (± 30) | 5 | |

| C(ring)-C(hydroxymethyl)-O-H | Gauche | ± 60 (± 30) | 65 |

| Anti | 180 (± 30) | 35 | |

| C(ring)-C(ring)-C-B | Perpendicular | 90 (± 20) | 15 |

| Near-planar | 0 or 180 (± 20) | 85 |

These computational and theoretical studies, while based on established principles rather than direct experimental data for this specific molecule, provide a robust framework for understanding the complex interplay between structure, dynamics, and reactivity of this compound in different chemical environments.

Advanced Applications of 3 Ethyl 4 Hydroxymethyl Phenylboronic Acid As a Building Block

Construction of Complex Organic Scaffolds

3-Ethyl-4-(hydroxymethyl)phenylboronic acid is a versatile building block in organic synthesis, valued for its specific reactivity and structural features. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization, and the ethyl group provides steric and electronic influence. This combination allows for its strategic incorporation into a variety of complex molecular architectures.

Synthesis of Molecular Frameworks for Chemical Probes (e.g., fluorescent sensors)

Phenylboronic acids are integral to the design of fluorescent sensors due to their ability to form reversible covalent bonds with diols, which are common motifs in many biological molecules like carbohydrates. nih.govrsc.org This interaction can lead to significant changes in the fluorescence properties of a molecule, forming the basis of a sensing mechanism. rsc.org The core structure of a boronic acid-based sensor typically includes a fluorophore (the light-emitting unit), a linker, and the boronic acid recognition site. nih.gov

This compound serves as a valuable scaffold in this context. The phenylboronic acid moiety is the active recognition site for diol-containing analytes. The formation of a cyclic boronate ester upon binding with a target diol alters the electronic properties of the phenyl ring, which in turn modulates the fluorescence emission of an attached fluorophore. nih.govmdpi.com For instance, the hybridization of the boron atom changes from sp² to sp³, which can enhance fluorescence emission. mdpi.com The hydroxymethyl group on the ring provides a convenient handle for covalently linking the boronic acid to a fluorophore unit, such as anthracene (B1667546) or pyrene, through esterification or etherification reactions. nih.gov The ethyl group can fine-tune the sensor's properties, influencing its solubility, steric environment around the binding site, and electronic characteristics, which can affect binding affinity and selectivity. researchgate.net

| Component | Function | Example from this compound |

|---|---|---|

| Recognition Moiety | Binds selectively to the target analyte (e.g., diols). | Boronic acid group (-B(OH)₂) |

| Signaling Unit (Fluorophore) | Emits light; its fluorescence is modulated by the binding event. | Can be attached via the hydroxymethyl group. Examples include anthracene, pyrene, rhodamine. nih.govmdpi.com |

| Linker/Scaffold | Connects the recognition moiety to the fluorophore and provides the structural framework. | The 3-ethyl-4-(hydroxymethyl)phenyl group itself. |

Integration into Multi-Step Total Synthesis Pathways

Organoboron compounds, particularly arylboronic acids, are fundamental intermediates in the multi-step total synthesis of complex natural products and pharmaceuticals. nih.gov Their stability, low toxicity, and versatile reactivity make them ideal building blocks. nih.gov this compound can be strategically employed in complex synthetic routes where its constituent parts are installed sequentially.

The primary application lies in its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a reaction central to modern organic synthesis. nih.govsandiego.edu In a total synthesis pathway, this compound could be used to introduce the substituted phenyl ring into a larger molecular scaffold. For example, the boronic acid could be coupled with a vinyl or aryl halide fragment of a target molecule. Following the coupling reaction, the hydroxymethyl group serves as a versatile functional handle for subsequent transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution, allowing for chain extension or cyclization steps.

In Materials Science and Polymer Chemistry

The unique chemical properties of this compound, specifically the reversible covalent bonding of the boronic acid group, make it a valuable monomer for creating advanced materials with dynamic properties.

Functionalization of Polymeric Structures and Networks

Incorporating phenylboronic acid (PBA) moieties into polymers imparts them with stimuli-responsive characteristics. researchgate.net this compound can be used as a functional monomer or a modifying agent to be grafted onto existing polymer backbones. The hydroxymethyl group provides the reactive site for polymerization or grafting, for instance, through esterification with a poly(acrylic acid) backbone or conversion to an acrylate/methacrylate monomer for free-radical polymerization.

Design and Synthesis of Dynamic Covalent Materials (e.g., Vitrimers)

Dynamic covalent chemistry is used to create materials that combine the robustness of thermosets with the reprocessability of thermoplastics. nih.gov Vitrimers are a class of such materials, characterized by a network of covalent bonds that can rearrange at elevated temperatures through associative exchange reactions without depolymerizing the material. nih.govnih.gov

Development of Self-Healing Materials Incorporating Boronic Acid Linkages

The intrinsic capacity of boronic acids to form reversible covalent bonds with diols is a cornerstone in the design of sophisticated self-healing materials. rsc.orgnih.gov this compound is a bifunctional reagent poised for a significant role in this field. Its boronic acid moiety can engage in dynamic covalent cross-linking with polyol-containing polymers, while the hydroxymethyl group offers a site for covalent integration into a polymer backbone.

The fundamental principle behind the self-healing property lies in the dynamic equilibrium of boronate ester formation. rsc.org When a material incorporating these linkages is damaged, the boronate ester bonds at the fractured interface can reversibly break and reform, effectively mending the damage and restoring the material's integrity. rsc.org The presence of the ethyl group on the phenyl ring of this compound can subtly influence the electronic properties of the boronic acid, thereby affecting the kinetics and thermodynamics of the boronate ester formation and dissociation. This allows for the fine-tuning of the self-healing process.

The hydroxymethyl group is particularly advantageous as it provides a reactive handle for covalently incorporating the boronic acid functionality into various polymer architectures, such as polyesters, polyurethanes, or polyacrylates. This ensures that the self-healing moiety is an integral part of the material's network structure.

The self-healing process in these materials is often responsive to external stimuli, such as changes in pH or the presence of competing diols like glucose. researchgate.net This stimulus-responsive behavior opens avenues for the creation of "smart" materials that can heal on demand. For instance, a decrease in pH can facilitate the hydrolysis of the boronate ester, promoting bond exchange and accelerating the healing process.

Illustrative Data on Boronic Acid-Based Self-Healing Hydrogels:

| Polymer Backbone | Boronic Acid Moiety | Cross-linking Diol | Healing Efficiency (%) | Healing Time | Stimulus for Healing |

| Poly(vinyl alcohol) | Phenylboronic acid | Catechol | >90 | 24 h | pH change |

| Hyaluronic acid | 4-Carboxyphenylboronic acid | D-Glucose | ~85 | 12 h | Glucose concentration |

| Poly(acrylamide) | 3-Aminophenylboronic acid | Poly(vinyl alcohol) | >95 | 6 h | Temperature change |

This table presents representative data for self-healing hydrogels based on different phenylboronic acid derivatives to illustrate the principles of their function. Specific data for this compound is not currently available in the cited literature.

Role in Solid-Phase Organic Synthesis (SPOS) and Combinatorial Chemistry

The unique reactivity and reversible covalent bonding of boronic acids make them valuable assets in solid-phase organic synthesis (SPOS) and combinatorial chemistry. This compound, with its dual functionality, is well-suited for these applications, serving as a versatile building block and a stable anchor to solid supports.

Immobilization Strategies on Solid Supports

A significant challenge in SPOS is the efficient and reversible immobilization of substrates onto a solid support. The boronic acid group of this compound can be effectively immobilized on resins functionalized with diol-containing linkers. A common strategy involves the use of resins with diethanolamine (B148213) moieties.

The immobilization process typically involves the reaction of the boronic acid with the diol on the resin to form a stable cyclic boronate ester. The hydroxymethyl group of this compound can be protected during this step or used for subsequent diversification after immobilization. The mild conditions required for this immobilization are compatible with a wide range of functional groups, enhancing its utility in the synthesis of complex molecules.

Key Features of Boronic Acid Immobilization:

| Resin Type | Linker/Functional Group | Boronic Acid Moiety | Immobilization Conditions | Cleavage Conditions |

| Polystyrene | Diethanolamine | Arylboronic acid | Anhydrous solvent, room temp. | Aqueous acid or excess diol |

| Silica Gel | Glycidoxypropyl | Phenylboronic acid | Toluene, reflux | Acidic hydrolysis |

| Agarose | cis-Diol | Substituted phenylboronic acid | Aqueous buffer, pH 8.5 | Lowering pH |

This table provides an overview of common strategies for immobilizing boronic acids on solid supports. The specific parameters may vary depending on the particular boronic acid and resin used.

Resin-to-Resin Transfer Reactions

Resin-to-resin transfer (RRT) reactions are powerful techniques in combinatorial chemistry that allow for the transfer of a molecule from one solid support to another, facilitating multi-step syntheses and purifications. The reversible nature of the boronate ester linkage is highly advantageous for RRT reactions.

In a typical RRT scenario, a molecule attached to a boronic acid-functionalized resin, such as one derived from this compound, can be transferred to a second resin bearing a diol or another boronic acid-capturing functionality. This transfer can be triggered by changes in reaction conditions, such as pH or the introduction of a competitive binding agent. This strategy enables the sequential modification and purification of compounds in a highly efficient manner.

Preparation of Functionalized Solid Supports

This compound is an excellent candidate for the preparation of functionalized solid supports. nih.gov The hydroxymethyl group can be readily activated or converted to other functional groups to facilitate its attachment to a variety of resin backbones. For example, it can be converted to a chloromethyl or tosylmethyl group for nucleophilic substitution with amine or hydroxyl groups on the surface of a polymer support.

Once immobilized, the boronic acid moiety is available for a range of applications. These functionalized supports can be used as scavengers to remove excess diol-containing reagents from a reaction mixture. They can also serve as platforms for affinity chromatography, where the boronic acid acts as a ligand for the selective capture and purification of glycoproteins and other cis-diol-containing biomolecules. nih.gov The ethyl group on the phenyl ring can provide a degree of steric hindrance and hydrophobicity, which may influence the binding characteristics of the support.

Derivatives and Further Functionalization Strategies for 3 Ethyl 4 Hydroxymethyl Phenylboronic Acid

Modification of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) on the phenyl ring is a primary alcohol, making it amenable to a host of well-established organic reactions. These transformations allow for the introduction of new functional groups and the extension of the molecule's carbon skeleton.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. Mild oxidizing agents will typically yield the aldehyde, 3-ethyl-4-formylphenylboronic acid, while stronger oxidizing agents will lead to the corresponding carboxylic acid, 4-borono-2-ethylbenzoic acid.

For instance, the oxidation of the closely related 4-(hydroxymethyl)benzoic acid to 4-carboxybenzaldehyde and terephthalic acid has been demonstrated using electrochemical methods on gold nanoparticle electrodes. researchgate.net Similarly, the reduction of (4-formylphenyl)boronic acid using sodium borohydride (B1222165) yields 4-(hydroxymethyl)phenylboronic acid, demonstrating the reversibility of this transformation. chemicalbook.com These examples suggest that similar oxidation protocols would be effective for 3-Ethyl-4-(hydroxymethyl)phenylboronic acid.

| Oxidizing Agent | Expected Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 3-Ethyl-4-formylphenylboronic acid (Aldehyde) | Dichloromethane (DCM), Room Temperature |

| Dess-Martin periodinane (DMP) | 3-Ethyl-4-formylphenylboronic acid (Aldehyde) | Dichloromethane (DCM), Room Temperature |

| Potassium permanganate (B83412) (KMnO₄) | 4-Borono-2-ethylbenzoic acid (Carboxylic Acid) | Basic aqueous solution, Heat |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Borono-2-ethylbenzoic acid (Carboxylic Acid) | Acetone, 0°C to Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is often catalyzed by a strong acid (Fischer esterification) or promoted by coupling agents. The Mitsunobu reaction, for example, allows for the esterification of various benzylic alcohols under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate. researchgate.net Such methods would be applicable for converting the hydroxymethyl group into a variety of ester functionalities. researchgate.netrsc.org

Etherification, the formation of an ether linkage, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxymethyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H₂SO₄ (cat.) | Ester (-CH₂OC(O)R) |

| Acylation | Acyl Chloride (R-COCl), Pyridine | Ester (-CH₂OC(O)R) |

| Mitsunobu Reaction | Carboxylic Acid (R-COOH), PPh₃, DEAD/DIAD | Ester (-CH₂OC(O)R) |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Ether (-CH₂OR) |

Halogenation and Other Substitution Reactions

The hydroxymethyl group can be converted into a halomethyl group (e.g., chloromethyl or bromomethyl), which is a versatile intermediate for further nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for these transformations. The resulting benzylic halide is highly reactive and can be used to introduce a wide range of functionalities, including nitriles, azides, and amines.

Transformation of the Boronic Acid Group

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to its role in palladium-catalyzed cross-coupling reactions. Its reactivity can be modulated through derivatization, or it can be used strategically as a protecting or activating group.

Conversion to Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are often converted into boronate esters to improve their stability, facilitate purification, and modify their reactivity. chem-station.com The most common boronate esters are formed with diols, particularly pinacol, to create a five-membered cyclic boronate ester ring. chem-station.com This conversion is typically achieved by reacting the boronic acid with pinacol, often with the removal of water to drive the equilibrium towards the ester product. orgsyn.org The resulting pinacol ester of this compound would be (3-Ethyl-4-(hydroxymethyl)phenyl)boronic acid pinacol ester. These esters are generally stable enough for column chromatography but remain sufficiently reactive for use in cross-coupling reactions. chem-station.com The hydrolysis of phenylboronic pinacol esters back to the boronic acid is possible and its kinetics are influenced by pH and substituents on the aromatic ring. researchgate.net

| Diol Reagent | Resulting Ester | Common Name | Typical Conditions |

|---|---|---|---|

| Pinacol (2,3-Dimethyl-2,3-butanediol) | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivative | Pinacol ester (Bpin) | Toluene or Diethyl Ether, MgSO₄, Room Temp. orgsyn.org |

| Neopentyl glycol | 5,5-Dimethyl-1,3,2-dioxaborinane derivative | Neopentyl glycol ester | Toluene, Reflux with water removal |

| Ethylene glycol | 1,3,2-Dioxaborolane derivative | Ethylene glycol ester | Dehydrating solvent |

Boronic Acid as a Protecting or Activating Group

Beyond its role as a synthetic handle, the boronic acid functional group exhibits dual utility as both a protecting and an activating group.

As a Protecting Group: Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols. nih.gov This property is exploited to protect diol functionalities in complex molecules, such as carbohydrates, during multi-step syntheses. researchgate.net The resulting cyclic boronate esters are stable to a variety of reaction conditions and can be easily removed under mild hydrolytic conditions to regenerate the diol. researchgate.netacs.org

As an Activating Group: Boronic acids have emerged as effective catalysts for the activation of hydroxyl groups in alcohols and carboxylic acids. rsc.orgresearchgate.net This activation facilitates direct transformations that would otherwise require harsh conditions or stoichiometric activating agents. scholaris.caualberta.ca For example, boronic acid catalysis can activate benzylic alcohols to form carbocation intermediates, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts alkylations. rsc.orgresearchgate.net This catalytic activation strategy enhances atom economy by avoiding the generation of wasteful byproducts. researchgate.net

Generation of Boronic Anhydrides (Boroxines)

Boronic acids have a characteristic propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This reversible condensation reaction involves three molecules of a boronic acid to yield one molecule of boroxine (B1236090) and three molecules of water. clockss.orgwikipedia.org For this compound, this transformation would result in the formation of 2,4,6-tris(3-ethyl-4-(hydroxymethyl)phenyl)boroxine.

The formation of boroxines is typically achieved by heating the boronic acid, often with azeotropic removal of water, or by using a drying agent. nih.gov The reaction is an equilibrium process, and the boroxine can be converted back to the boronic acid by hydrolysis. clockss.org The stability of the boroxine and the position of the equilibrium are influenced by the substituents on the phenyl ring. researchgate.netclockss.org Electron-donating groups tend to stabilize the boroxine form. clockss.orgresearchgate.net In the case of this compound, the ethyl group is an electron-donating group, which would be expected to favor the formation of the corresponding boroxine.

Table 1: General Conditions for Boroxine Formation

| Method | Description | General Applicability |

|---|---|---|

| Thermal Dehydration | Heating the boronic acid, often under vacuum or with a Dean-Stark apparatus to remove water. | Widely applicable for many arylboronic acids. nih.gov |

| Drying Agents | Use of desiccants like sulfuric acid or phosphorus pentoxide to drive the equilibrium towards the boroxine. | Effective but may require careful workup. nih.gov |

| Anhydrous Solvents | Simply warming the boronic acid in a suitable anhydrous solvent can sometimes be sufficient to induce boroxine formation. nih.gov | Dependent on the specific boronic acid and solvent. |

Aromatic Ring Functionalization

Further diversification of this compound can be achieved by functionalizing the aromatic ring. The existing substituents—ethyl, hydroxymethyl, and boronic acid groups—will direct the position of any new incoming group.

Electrophilic Aromatic Substitution Studies (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties and steric hindrance of the substituents already present. masterorganicchemistry.com

For this compound, we must consider the directing effects of the three substituents:

Ethyl group (-CH₂CH₃): An alkyl group that is an ortho-, para- director and an activating group.

Hydroxymethyl group (-CH₂OH): An ortho-, para- director and a weakly activating group.

Boronic acid group (-B(OH)₂): A meta- director and a deactivating group.

The positions on the aromatic ring are numbered as follows: C1 is attached to the boronic acid, C2 is unsubstituted, C3 is attached to the ethyl group, C4 is attached to the hydroxymethyl group, and C5 and C6 are unsubstituted. The activating ortho-, para-directing ethyl and hydroxymethyl groups will favor substitution at positions ortho and para relative to themselves. The deactivating meta-directing boronic acid group will favor substitution at C5.

Considering the combined effects:

The ethyl group at C3 directs to C2 and C4 (blocked) and C6.

The hydroxymethyl group at C4 directs to C3 (blocked) and C5.

The boronic acid group at C1 directs to C5.

The directing effects of the hydroxymethyl group and the boronic acid group reinforce each other towards position C5. The ethyl group directs towards C2 and C6. Therefore, electrophilic substitution is most likely to occur at positions C2, C5, or C6. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, as steric hindrance could also play a significant role.

Although general principles of electrophilic aromatic substitution are well-understood, specific experimental studies (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound are not documented in the reviewed scientific literature. wikipedia.orglumenlearning.com Any investigation would need to carefully consider the potential for side reactions, such as oxidation of the hydroxymethyl group or protodeboronation (loss of the boronic acid group) under acidic conditions.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization (LSF) through transition-metal-catalyzed C-H activation has emerged as a powerful tool for modifying complex molecules without the need for pre-installed functional groups. mpg.de This approach offers novel synthetic routes that can be more efficient and selective than traditional methods.

The application of C-H activation to this compound could potentially allow for the introduction of a wide range of functional groups with high regioselectivity. The directing ability of the existing functional groups would be key to controlling the site of functionalization. For instance, functional groups on the molecule could act as directing groups to guide a metal catalyst to a specific C-H bond, often in an ortho position.

While the field of C-H activation is rapidly advancing, specific studies detailing the late-stage functionalization of this compound via this methodology have not been reported in the surveyed literature. However, the presence of the hydroxymethyl and boronic acid moieties provides potential handles for directed C-H activation reactions, making this an interesting avenue for future research.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Efficient Synthetic Routes

Traditional methods for synthesizing arylboronic acids often involve organolithium or Grignard reagents, which necessitate cryogenic temperatures and strictly anhydrous conditions. acs.orgrsc.org A significant future direction lies in developing "green" and more efficient synthetic protocols.

Key areas of research include:

Transition-Metal Catalyzed C-H Borylation: Direct borylation of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Research into iridium or rhodium catalysts could lead to milder and more direct routes to 3-Ethyl-4-(hydroxymethyl)phenylboronic acid.

Mechanochemistry: The use of solvent-free or low-solvent methods, such as ball milling, presents a green alternative for the synthesis of boronic acid esters from boronic acids and diols. rsc.org This approach minimizes waste and can lead to higher yields.

Aqueous Synthesis: Developing synthetic routes in water as a solvent aligns with the principles of green chemistry. scispace.comnih.gov Palladium-catalyzed methods for direct boronic acid synthesis from aryl chlorides in aqueous media are being explored and could be adapted for this compound. organic-chemistry.org

Phase-Switch Chemistry: Utilizing boronic acids as "productive tags" in a phase-switching strategy can simplify purification, reducing the reliance on chromatography and minimizing solvent waste. acs.org This method involves switching the compound between an organic phase for reaction and an aqueous phase for purification.

| Method | Advantages | Challenges | Sustainability Aspect |

|---|---|---|---|

| Organolithium/Grignard | Well-established, versatile | Requires cryogenic temperatures, harsh reagents | Low |

| Miyaura Borylation | High functional group tolerance | Uses palladium catalyst, diboron (B99234) reagents | Medium |

| C-H Activation/Borylation | High atom economy, fewer steps | Catalyst development, regioselectivity control | High |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost | High |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of this compound as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, is heavily dependent on the efficiency of the catalytic system. mdpi.com Future research will focus on creating catalysts that offer higher turnover numbers, operate under milder conditions, and provide greater selectivity.

Emerging trends include:

Advanced Palladium Precatalysts: The development of air- and moisture-stable palladium precatalysts that quickly generate the active catalytic species is crucial, especially when working with potentially unstable boronic acids. nih.gov

Ligand Development: Designing sterically hindered and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of palladium catalysts, allowing for reactions at lower temperatures and with lower catalyst loadings. rsc.orgbeilstein-journals.org

Heterogeneous Catalysts: The use of palladium nanoparticles supported on materials like titanium dioxide or magnetic nanoparticles offers the advantage of easy catalyst recovery and reuse, contributing to more sustainable processes. mdpi.com

Alternative Metal Catalysts: While palladium is dominant, research into more abundant and less expensive metals like nickel for cross-coupling reactions is an active area. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful technology for the synthesis of boronic acids. nih.govmdpi.com Its application to the synthesis of this compound offers several advantages over traditional batch processing.

Key benefits and research opportunities include:

Enhanced Safety and Control: Lithiation-borylation reactions are often highly exothermic and involve unstable intermediates. researchgate.net Flow reactors provide superior temperature control and mixing, minimizing side reactions and handling hazardous reagents more safely. researchgate.netorganic-chemistry.org

Increased Throughput and Scalability: Continuous flow processes can be scaled up by extending the operation time rather than increasing reactor volume, facilitating production from gram to kilogram scale. acs.orgorganic-chemistry.orgnih.gov "Flash chemistry," with reaction times of less than a second, has been demonstrated for boronic acid synthesis, offering remarkable throughput. organic-chemistry.orgnih.govacs.org

Telescoped Reactions: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process. acs.orgacs.org For instance, the synthesis of the boronic acid could be directly coupled with a subsequent Suzuki-Miyaura reaction, eliminating the need for isolation and purification of the intermediate. acs.org

Advanced Characterization Techniques for Real-Time Mechanistic Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing synthetic routes and catalytic performance. The development of advanced in-situ and operando spectroscopic techniques allows researchers to monitor reactions as they happen.

Future research will likely employ:

In-situ NMR Spectroscopy: Techniques like 11B NMR can be used to monitor the formation and stability of boronic acids and their esters in real-time, providing valuable kinetic and mechanistic data. mdpi.comresearchgate.netacs.org

Spectroscopic Analysis: In-line FTIR and Raman spectroscopy integrated into flow reactors can provide real-time concentration profiles of reactants, intermediates, and products, enabling rapid process optimization.

Combined Techniques: The coupling of multiple spectroscopic methods (e.g., UV-vis and Raman) can provide complementary information to elucidate the structure of catalytic intermediates and understand the reaction pathway in detail.

Expansion of Applications in Smart Materials and Responsive Systems

The unique ability of the boronic acid group to form reversible covalent bonds with diols makes it an ideal functional group for creating "smart" materials that respond to specific stimuli. mdpi.comnih.govacs.orgnih.gov The structure of this compound, with its boronic acid and hydroxymethyl functionalities, offers intriguing possibilities for incorporation into advanced materials.

Potential future applications include:

Glucose-Responsive Systems: Phenylboronic acid-containing polymers can form hydrogels that swell or shrink in response to glucose concentrations. scientific.netnih.govmdpi.comrsc.orgresearchgate.net This property is being extensively explored for the development of closed-loop insulin (B600854) delivery systems.

pH-Responsive Materials: The equilibrium between the neutral boronic acid and the anionic boronate ester is pH-dependent. nih.govnih.gov This allows for the creation of hydrogels and nanoparticles that can release encapsulated cargo, such as drugs, in response to changes in pH, which is particularly relevant for targeting the acidic microenvironment of tumors. nih.govuni-ulm.de

Sensors and Capture Agents: Boronic acid-functionalized materials can be used for the selective capture and sensing of diol-containing molecules, including saccharides, glycoproteins, and specific phenolic compounds. acs.orgmdpi.comnih.gov Materials functionalized with derivatives of this compound could be designed for specific analytical or separation applications.

| Application Area | Responsive Stimulus | Mechanism | Potential Use |

|---|---|---|---|

| Drug Delivery | Glucose | Competitive binding of glucose to boronate esters | Self-regulated insulin release |

| Drug Delivery | pH | Shift in boronic acid/boronate ester equilibrium | Targeted release in acidic tumor environments |

| Biosensing | Diols (e.g., saccharides) | Formation of fluorescent boronate esters | Carbohydrate detection |

| Self-Healing Materials | pH | Reversible formation/dissociation of boronate ester crosslinks | Materials with extended lifespan |

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-4-(hydroxymethyl)phenylboronic acid, and how does its ethyl substitution influence solubility?

Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety reacts with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . The ethyl group at the 3-position enhances solubility in organic solvents (e.g., THF, DMSO) compared to non-alkylated analogs, as demonstrated by comparative solubility studies of similar hydroxymethyl-substituted phenylboronic acids . Key Parameters:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent: Ethanol/water mixtures or THF.

- Temperature: 80–100°C under inert atmosphere.

Q. How can the hydroxymethyl group in this compound be selectively oxidized or functionalized?

Answer: The hydroxymethyl group (-CH₂OH) can be oxidized to an aldehyde (-CHO) or carboxylic acid (-COOH) using KMnO₄ (acidic conditions for aldehyde) or CrO₃ (for carboxylic acid) . Functionalization strategies include:

- Esterification: React with acetyl chloride to form acetyl-protected derivatives.

- Cross-coupling: Use the boronic acid group for Suzuki reactions while protecting the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Studies on analogous formylphenylboronic acids show that substituents like ethyl and hydroxymethyl alter electron density distribution, affecting binding affinity to diols (e.g., saccharides) . Key Outputs:

- HOMO-LUMO gaps correlate with stability.

- Mulliken charges quantify boron atom electrophilicity.

Q. How does this compound perform in dynamic covalent chemistry (e.g., boronate ester formation) for biomedical applications?

Answer: The boronic acid group binds reversibly with diols (e.g., catechols in hydrogels), enabling pH-responsive drug delivery systems. For example, similar hydroxymethylphenylboronic acid derivatives form ROS-degradable nanoparticles for controlled antibiotic release . Experimental Design:

Q. What analytical techniques are critical for characterizing reactive intermediates during its synthesis?

Answer:

- NMR Spectroscopy: ¹¹B NMR identifies boronic acid intermediates (δ ~30 ppm for free -B(OH)₂).

- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₁₃BO₃⁺).

- X-ray Crystallography: Resolves crystal packing effects of the ethyl and hydroxymethyl groups .

Data Contradictions and Resolution

Q. Discrepancies in reported reactivity of alkyl-substituted phenylboronic acids: How to validate experimental results?

Answer: Contradictions in cross-coupling efficiency (e.g., ethyl vs. methyl substituents) may arise from steric effects or catalyst poisoning. Resolve by:

- Control Experiments: Compare yields using PdCl₂(dppf) vs. Pd(OAc)₂.

- Kinetic Profiling: Track reaction progress via in-situ IR spectroscopy .

Methodological Best Practices

Q. How to mitigate boronic acid self-condensation during storage?

Answer:

- Storage Conditions: Keep at 2–8°C under argon with desiccants (e.g., silica gel).

- Stabilization: Prepare pinacol esters (cyclic boronate) to prevent dehydration .

8. Strategies for optimizing Suzuki-Miyaura coupling with sterically hindered substrates:

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.